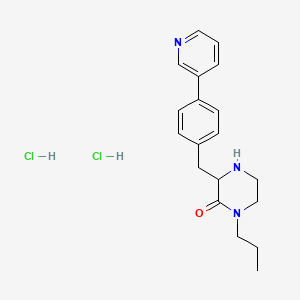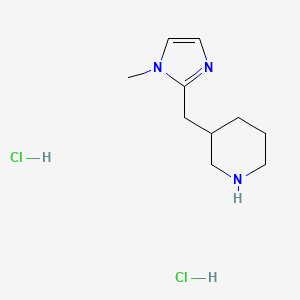
3-(1-Methyl-1H-imidazol-2-ylmethyl)-piperidine dihydrochloride
Vue d'ensemble
Description
The compound “3-(1-Methyl-1H-imidazol-2-ylmethyl)-piperidine dihydrochloride” is a chemical compound with the linear formula C5 H9 N3. 2 Cl H . It is also known as [(1-methyl-1H-imidazol-2-yl)methyl]amine dihydrochloride .
Molecular Structure Analysis
The molecular structure of this compound is represented by the SMILES stringCn1ccnc1CN . This indicates that the compound contains a 1-methyl-1H-imidazole group attached to a methanamine group. Physical And Chemical Properties Analysis
The compound has a molecular weight of 111.15 g/mol . The exact mass and monoisotopic mass are 183.0330028 g/mol . It has a complexity of 149 and a topological polar surface area of 55.1 Ų .Applications De Recherche Scientifique
1. Agonist for Human Histamine H3 Receptor
Research by Ishikawa et al. (2010) explored derivatives of piperidine and imidazole as potential human histamine type 3 (H3) agonists. They found that certain piperidine derivatives, including compounds similar to 3-(1-Methyl-1H-imidazol-2-ylmethyl)-piperidine, showed moderate to high affinity and specific binding to the human histamine H3 receptor, with significant selectivity over the closely related human H4 receptor (Ishikawa et al., 2010).
2. Crystal Structure Analysis
A study by Yıldırım et al. (2006) involved the crystal structure determination of a compound with a structure related to 3-(1-Methyl-1H-imidazol-2-ylmethyl)-piperidine. The study provided insights into the spatial arrangement and bonding features of similar compounds (Yıldırım et al., 2006).
3. Metal-Based Chemotherapy Against Tropical Diseases
Navarro et al. (2000) investigated complexes formed by the reaction of copper with compounds, including those related to 3-(1-Methyl-1H-imidazol-2-ylmethyl)-piperidine. These compounds were explored for their potential applications in metal-based chemotherapy against tropical diseases (Navarro et al., 2000).
4. Synthesis of Anti-Malarial Agents
Guo Qian-yi (2011) focused on the design and synthesis of compounds with anti-malarial properties, which include a structure similar to 3-(1-Methyl-1H-imidazol-2-ylmethyl)-piperidine. This research aimed at developing new potential anti-malarial agents (Guo Qian-yi, 2011).
5. Synthesis and Characterization for Heterocyclic Chemistry
Sedlák et al. (2008) worked on the synthesis and characterization of derivatives including imidazole and piperidine structures for applications in heterocyclic chemistry. Their work contributes to understanding the chemical properties of compounds like 3-(1-Methyl-1H-imidazol-2-ylmethyl)-piperidine (Sedlák et al., 2008).
6. Potent and Selective Inhibitors of NO Formation
Wei et al. (2007) identified a series of compounds, including analogs of 3-(1-Methyl-1H-imidazol-2-ylmethyl)-piperidine, as potent and selective inhibitors of nitric oxide formation. This research has implications for potential therapeutic applications (Wei et al., 2007).
7. Antibacterial and Antifungal Activity
Anisetti and Reddy (2012) synthesized novel analogs, including structures related to 3-(1-Methyl-1H-imidazol-2-ylmethyl)-piperidine, and evaluated their antibacterial and antifungal activity. Their findings contribute to the field of medicinal chemistry (Anisetti & Reddy, 2012).
8. Novel Histamine H3 Receptor Antagonists
Vaccaro et al. (2006) reported the discovery of novel histamine H3 receptor antagonists based on the 4-[(1H-imidazol-4-yl)methyl]piperidine scaffold, indicating potential therapeutic applications in treating diseases related to histamine receptors (Vaccaro et al., 2006).
9. Involvement in Mydriatic Effects in Rats
Raczak-Gutknecht et al. (2017) studied the role of α2D-adrenoceptor subtypes in mydriasis evoked by new imidazoline derivatives in rats. Their findings suggest a significant role for compounds related to 3-(1-Methyl-1H-imidazol-2-ylmethyl)-piperidine in this physiological response (Raczak-Gutknecht et al., 2017).
Propriétés
IUPAC Name |
3-[(1-methylimidazol-2-yl)methyl]piperidine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17N3.2ClH/c1-13-6-5-12-10(13)7-9-3-2-4-11-8-9;;/h5-6,9,11H,2-4,7-8H2,1H3;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUUJYPYUOPSXRY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CN=C1CC2CCCNC2.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19Cl2N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1-Methyl-1H-imidazol-2-ylmethyl)-piperidine dihydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![C-[4-(5-Thiophen-2-yl-[1,3,4]oxadiazol-2-yl)-cyclohexyl]-methylamine hydrochloride](/img/structure/B1402451.png)
![5-[2-(2-Chloro-phenoxy)-ethyl]-3-pyrrolidin-3-yl-1H-pyrazole hydrochloride](/img/structure/B1402453.png)
![6-Isopropyl-2-piperidin-2-yl-5,6,7,8-tetrahydro-1,4,6,9a-tetraaza-cyclopenta[b]naphthalen-9-ol hydrochloride](/img/structure/B1402454.png)

![3-(R)-1-Piperidin-2-ylmethyl-3H-benzo[d][1,2,3]triazin-4-onehydrochloride](/img/structure/B1402456.png)
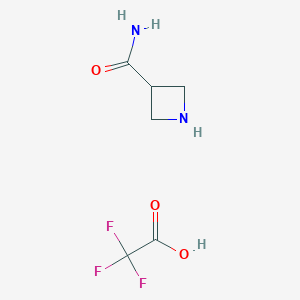
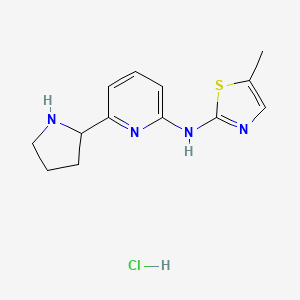
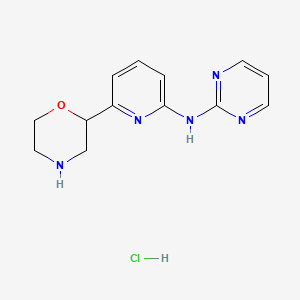
![3-(9-Hydroxy-5,6,7,8-tetrahydro-1,4,7,9a-tetraaza-cyclopenta[b]naphthalen-2-yl)-piperidine-1-carboxylic acid tert-butyl ester hydrochloride](/img/structure/B1402465.png)

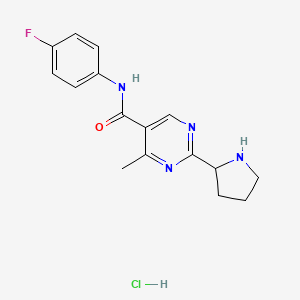
![Azetidine-3-carboxylic acid [2-(1-methyl-1H-benzoimidazol-2-yl)-ethyl]-amide hydrochloride](/img/structure/B1402469.png)
